molecular formula C5H4Br2Cl2 B14301470 1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane CAS No. 119327-49-0

1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane

Cat. No.: B14301470
CAS No.: 119327-49-0
M. Wt: 294.80 g/mol
InChI Key: HYTDVZWSNNVMTR-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-dichlorobicyclo[111]pentane is an organic compound with the molecular formula C₅H₄Br₂Cl₂ It belongs to the family of bicyclic bridged compounds and is characterized by its unique structure, which consists of a bicyclo[111]pentane core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with a suitable reagent under controlled conditions. For example, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the use of [1.1.1]propellane as a precursor . The reaction typically requires specific conditions such as low temperatures and the presence of a UV lamp to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. Its combination of bromine and chlorine atoms makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

119327-49-0

Molecular Formula

C5H4Br2Cl2

Molecular Weight

294.80 g/mol

IUPAC Name

1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane

InChI

InChI=1S/C5H4Br2Cl2/c6-3-1-4(7,2-3)5(3,8)9/h1-2H2

InChI Key

HYTDVZWSNNVMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(Cl)Cl)Br)Br

Origin of Product

United States

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